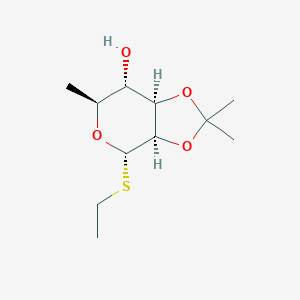
Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside
Vue d'ensemble
Description
Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside is a chemical compound belonging to the class of rhamnopyranosides. It is known for its unique chemical structure and biological activity, making it valuable in various fields of research, including medical, environmental, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside typically involves the reaction of L-rhamnose with ethyl mercaptan in the presence of an acid catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The intermediate compounds are purified through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized for scalability, and the product is subjected to rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or disulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted derivatives. These products have distinct chemical and physical properties that are useful in different applications .
Applications De Recherche Scientifique
Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside involves its interaction with specific molecular targets and pathways. The thio group plays a crucial role in its biological activity, allowing it to form covalent bonds with target proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside
- Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-a-L-rhamnopyranoside
- Methyl 2,3,4,6-tetra-O-methyl-1-thio-a-L-rhamnopyranoside
Uniqueness
This compound is unique due to its specific isopropylidene protection and ethyl thio group, which confer distinct chemical properties and reactivity. These features make it particularly useful in synthetic chemistry and biological research .
Propriétés
IUPAC Name |
(3aR,4S,6S,7S,7aR)-4-ethylsulfanyl-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4S/c1-5-16-10-9-8(7(12)6(2)13-10)14-11(3,4)15-9/h6-10,12H,5H2,1-4H3/t6-,7-,8+,9+,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKXLPULGXBOJW-OEZYJKACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C2C(C(C(O1)C)O)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@H]2[C@@H]([C@H]([C@@H](O1)C)O)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside in the synthesis of complex oligosaccharides?
A1: Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside serves as a valuable building block in the synthesis of complex oligosaccharides. Specifically, it acts as a precursor to activated rhamnopyranosyl donors used in glycosylation reactions. [, ] In the synthesis of the pentasaccharide repeating unit of lactosillan, it is utilized to introduce an α-L-rhamnopyranosyl unit into the growing oligosaccharide chain. [] Similarly, it is employed in the preparation of a tetrasaccharide fragment related to the exopolysaccharide of Arthrobacter sp. CE-17, ultimately leading to the formation of ethyl 2,3-di-O-benzoyl-4-O-chloroacetyl-1-thio-α-L-rhamnopyranoside, another key building block. []
Q2: How does the structure of Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside facilitate its use in carbohydrate chemistry?
A2: The structure of Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside incorporates several features that make it particularly suitable for carbohydrate synthesis. The isopropylidene group protecting the 2,3-diol moiety serves as a temporary protecting group, allowing for selective manipulation of the remaining hydroxyl groups. [, ] Additionally, the presence of the thioethyl group at the anomeric position (C-1) enables its conversion into a good leaving group, facilitating the formation of glycosidic bonds during glycosylation reactions. [, ] These structural elements make Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside a versatile building block for constructing diverse oligosaccharides.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester](/img/structure/B128253.png)



![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B128259.png)
![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128261.png)
![(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-4-(1H-imidazol-1-ylthioxomethoxy)-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128262.png)

